molecular formula C14H26O3 B3179700 Butyl 8-(oxiran-2-yl)octanoate CAS No. 2101348-63-2

Butyl 8-(oxiran-2-yl)octanoate

Cat. No.: B3179700
CAS No.: 2101348-63-2
M. Wt: 242.35 g/mol
InChI Key: NPPFSXXAFQFWFB-UHFFFAOYSA-N
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Description

Butyl 8-(oxiran-2-yl)octanoate is an organic compound with the molecular formula C14H26O3 and a molecular weight of 242.35 g/mol. This compound is an epoxide-based ester, characterized by the presence of an oxirane ring (epoxide) and a butyl ester group. It is known for its unique physical and chemical properties, making it valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 8-(oxiran-2-yl)octanoate typically involves the epoxidation of an unsaturated ester. One common method is the performic acid method, where an unsaturated ester undergoes epoxidation in the presence of performic acid to form the oxirane ring . The reaction conditions usually involve mild temperatures and controlled pH to ensure the stability of the epoxide group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale epoxidation processes using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalysts can enhance the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Butyl 8-(oxiran-2-yl)octanoate undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: Diols and other oxygenated derivatives.

    Reduction: Alcohols and related compounds.

    Substitution: Substituted esters and other derivatives.

Scientific Research Applications

Butyl 8-(oxiran-2-yl)octanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of butyl 8-(oxiran-2-yl)octanoate involves the reactivity of the oxirane ring. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to interact with various molecular targets, leading to the formation of new chemical bonds and products . The specific pathways and molecular targets depend on the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

Butyl 8-(oxiran-2-yl)octanoate can be compared with other epoxide-based esters and oxirane derivatives:

    Oxiranecarbonitriles: These compounds contain both an oxirane ring and a cyano group, making them versatile intermediates in organic synthesis.

    Other Epoxide Esters: Similar compounds with different ester groups or chain lengths may exhibit varying reactivity and applications.

The uniqueness of this compound lies in its specific combination of an oxirane ring and a butyl ester group, which imparts distinct physical and chemical properties.

Properties

IUPAC Name

butyl 8-(oxiran-2-yl)octanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O3/c1-2-3-11-16-14(15)10-8-6-4-5-7-9-13-12-17-13/h13H,2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPFSXXAFQFWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CCCCCCCC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901293786
Record name 2-Oxiraneoctanoic acid, butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2101348-63-2
Record name 2-Oxiraneoctanoic acid, butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2101348-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxiraneoctanoic acid, butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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